molecular formula C8H15FN2O2 B13274690 1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol

Cat. No.: B13274690
M. Wt: 190.22 g/mol
InChI Key: BZQFYZISGBFTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol is a compound that features a piperidine ring, a fluorine atom, and a hydroxyimino group. Piperidine derivatives are known for their wide range of biological activities and are often used in drug discovery and development . This compound’s unique structure makes it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol typically involves multiple steps, starting with the formation of the piperidine ring. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C8H15FN2O2

Molecular Weight

190.22 g/mol

IUPAC Name

1-fluoro-3-(4-hydroxyiminopiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C8H15FN2O2/c9-5-8(12)6-11-3-1-7(10-13)2-4-11/h8,12-13H,1-6H2

InChI Key

BZQFYZISGBFTTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NO)CC(CF)O

Origin of Product

United States

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